molecular formula C12H11ClO B8815904 1-(2-Chloroethoxy)naphthalene CAS No. 51251-55-9

1-(2-Chloroethoxy)naphthalene

Cat. No.: B8815904
CAS No.: 51251-55-9
M. Wt: 206.67 g/mol
InChI Key: OEWZTQCGHOVCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethoxy)naphthalene is a naphthalene derivative characterized by a chloroethoxy (-OCH₂CH₂Cl) substituent at the 1-position of the naphthalene ring. Its molecular formula is C₁₂H₁₁ClO, with a molecular weight of 206.67 g/mol. Structurally, the compound combines the aromatic stability of naphthalene with the reactivity imparted by the chloroethoxy group, which introduces both polar and electron-withdrawing characteristics.

Potential applications could include intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where chloroethoxy groups are utilized for further functionalization.

Properties

CAS No.

51251-55-9

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

1-(2-chloroethoxy)naphthalene

InChI

InChI=1S/C12H11ClO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2

InChI Key

OEWZTQCGHOVCDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Boiling Point (°C) Water Solubility LogP (Octanol-Water)
1-(2-Chloroethoxy)naphthalene C₁₂H₁₁ClO 206.67 2-Chloroethoxy Not reported Low (inferred) ~3.5 (estimated)
Naphthalene C₁₀H₈ 128.17 None 218 31.7 mg/L 3.30
1-Methylnaphthalene C₁₁H₁₀ 142.20 Methyl 245 Insoluble 3.87
1-Methoxy-naphthalene C₁₁H₁₀O 158.20 Methoxy 275 (est.) Low 3.10
1-Chloro-2-(octyloxy)naphthalene C₁₈H₂₃ClO 290.83 Chloro + octyloxy Not reported Very low ~6.5 (estimated)

Key Observations :

  • The chloroethoxy group increases molecular weight and lipophilicity (higher LogP) compared to naphthalene, methyl-, and methoxy-substituted analogs.
  • Substitutents alter boiling points: Electron-withdrawing groups (e.g., -Cl) reduce volatility compared to electron-donating groups (e.g., -CH₃) .

Toxicological Profiles

Table 2: Comparative Toxicity Data

Compound Key Toxicological Effects Susceptible Populations Biomarkers of Exposure
1-(2-Chloroethoxy)naphthalene Limited data; potential hepatotoxicity (inferred from chloroalkoxy analogs) Not studied Urinary metabolites (not validated)
Naphthalene Hemolytic anemia, cataracts, respiratory irritation Infants, G6PD-deficient individuals Naphthoquinones in urine
1-Methylnaphthalene Respiratory inflammation, liver enzyme induction Occupational workers Methylnaphthalene in adipose tissue
1-Methoxy-naphthalene Limited toxicity data; possible metabolic activation Not reported Methoxy-naphthalene glucuronides

Key Observations :

  • The chloroethoxy group may undergo metabolic dechlorination, producing reactive intermediates. However, specific studies on 1-(2-Chloroethoxy)naphthalene are lacking .

Environmental Fate and Degradation

Table 3: Environmental Persistence and Degradation Pathways

Compound Half-Life in Soil Photodegradation Microbial Degradation Key Metabolites
1-(2-Chloroethoxy)naphthalene Unknown Likely slow Limited data Chloroacetic acid (potential)
Naphthalene Days to weeks Rapid Yes (aerobic) 1,2-Dihydroxynaphthalene
1-Methylnaphthalene Weeks Moderate Partial Methyl-1,2-naphthoquinone
1-Methoxy-naphthalene Unknown Slow Not studied Demethylated products

Key Observations :

  • Chloroethoxy substituents may reduce biodegradability due to steric hindrance and electron withdrawal, increasing environmental persistence .
  • Photodegradation of chloroalkoxy compounds often yields chlorinated byproducts, which may be more toxic than parent compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.